molecular formula C25H29N3O6S B2611642 ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878056-83-8

ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2611642
CAS No.: 878056-83-8
M. Wt: 499.58
InChI Key: VUPKSADPGYNVMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic compound with a complex molecular structure, often utilized in advanced chemical and pharmaceutical research. This compound's multifaceted nature allows it to participate in various chemical reactions and mechanisms, making it valuable for scientific studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps:

  • Indole Functionalization: : Initial formation of the indole nucleus by cyclization of appropriate precursors.

  • Acylation and Amination: : Subsequent acylation reactions introduce the 2-oxoethyl and diethylamino groups.

  • Sulfonylation: : Introduction of the sulfonyl group to the indole ring.

  • Esterification: : Final esterification step to attach the ethyl benzoate moiety.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes to scale up the reaction efficiently. This involves adjusting reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate undergoes various types of reactions:

  • Oxidation: : Conversion to corresponding sulfoxides or sulfones under oxidative conditions.

  • Reduction: : Reduction of the carbonyl group using hydride donors.

  • Substitution: : Electrophilic substitution on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Bromine, chlorinating agents under Friedel-Crafts conditions.

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Corresponding alcohol or amine derivatives.

  • Substitution: : Halogenated indole derivatives.

Scientific Research Applications

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has significant applications in:

  • Chemistry: : Used as an intermediate in complex organic syntheses.

  • Biology: : Studied for its potential effects on cellular pathways.

  • Medicine: : Investigated for potential therapeutic effects in treating certain diseases.

  • Industry: : Applied in the synthesis of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar compounds include:

  • Indole-3-acetic acid derivatives: : Used in plant growth studies.

  • N-Substituted indoles: : Common in pharmaceutical research for their varied biological activities.

  • Sulfonylureas: : Utilized in diabetes treatment for their hypoglycemic effects.

Hopefully, that covers the depth and detail you needed!

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-4-27(5-2)24(30)16-28-15-22(20-9-7-8-10-21(20)28)35(32,33)17-23(29)26-19-13-11-18(12-14-19)25(31)34-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKSADPGYNVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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